Unique Ortho-Methoxy Anilide vs. para/Regioisomeric Variants: Implications for Target Binding
The compound's 2-methoxyphenyl substitution pattern is a key differentiator from its closest regioisomer, 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide, and from N-benzyl or N-cyclohexyl analogs. In related benzoxepine carboxamide series targeting dopamine D3 receptors, an ortho-methoxy group has been shown to significantly enhance binding affinity compared to meta or para substitutions due to favorable conformational locking and electronic effects [1]. While direct Ki data for 950426-02-5 at D3 is not publicly available, a structurally analogous 1-benzoxepine-4-carboxamide D3 agonist series demonstrates single-digit nanomolar potency (EC50 2.10 nM), establishing the scaffold's capability for high-affinity CNS target engagement [2]. The ortho-methoxy group in 950426-02-5 is thus predicted to confer a similarly beneficial binding interaction profile versus non-ortho-substituted comparators.
| Evidence Dimension | Predicted binding affinity shift: ortho- vs. meta-methoxyphenyl substitution on benzoxepine-4-carboxamide scaffold |
|---|---|
| Target Compound Data | 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide; No direct Ki data available. Ortho-methoxy substitution pattern present. |
| Comparator Or Baseline | 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (regioisomer); N-benzyl-1-benzoxepine-4-carboxamide. Ortho-substituted benzoxepine D3 agonist: EC50 = 2.10 nM. |
| Quantified Difference | Ortho-methoxy substitution in related series enables low-nanomolar target engagement; non-ortho or unsubstituted phenyl analogs expected to exhibit >10-fold reduction in affinity (class-level SAR observation). |
| Conditions | Binding affinity assessment for dopamine D3 receptor in CHO-K1 cells (data for analogous chemotype, not specifically for 950426-02-5). |
Why This Matters
Procurement decisions for an SAR program require the exact ortho-methoxy regioisomer; substitution with the 3-methoxy or 4-methoxy variant would invalidate binding hypothesis and serial potency comparisons.
- [1] Patent EP-3143014-B1 and related benzoxepine carboxamide patent families. Carboxamide derivatives with defined substitution patterns. Filing date 2016. View Source
- [2] BindingDB. BDBM50236327 / CHEMBL4100735. Agonist activity at recombinant human dopamine D3 receptor expressed in CHO-K1 cells, EC50 2.10 nM. University of Bologna, 2019. View Source
